Solvent Yellow 16

Description

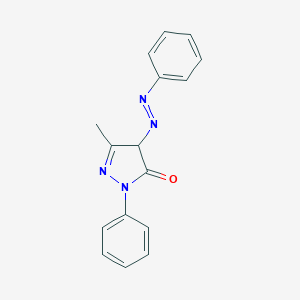

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenyl-4-phenyldiazenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c1-12-15(18-17-13-8-4-2-5-9-13)16(21)20(19-12)14-10-6-3-7-11-14/h2-11,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKGFJPFEHHHQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052098 | |

| Record name | C.I. Solvent Yellow 16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4314-14-1 | |

| Record name | Solvent Yellow 16 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4314-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI 12700 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004314141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Yellow 16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Solvent Yellow 16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 16, also known by designations such as C.I. 12700 and Sudan Yellow 3G, is a synthetic monoazo dye characterized by its vibrant greenish-yellow hue.[1][2] As an oil-soluble colorant, it finds extensive application across various industrial sectors, including the coloring of plastics, resins, transparent paints, printing inks, and aluminum foil.[3][4] Its utility also extends to cosmetics, where it is used as a pigment.[5] This technical guide provides an in-depth analysis of the core chemical and physical properties of this compound, supported by experimental methodologies and structured data for ease of reference.

Chemical and Physical Properties

This compound is an organic compound belonging to the azo class of dyes. Its fundamental properties are summarized below.

General and Structural Information

The identity and structure of this compound are defined by several key identifiers and its molecular arrangement.

| Property | Value | Source(s) |

| IUPAC Name | 3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5(4H)-one | |

| Synonyms | C.I. 12700, C.I. Disperse Yellow, Sudan Yellow 3G, Transparent Yellow 3G | |

| CAS Number | 4314-14-1 | |

| C.I. Number | 12700 | |

| Molecular Formula | C₁₆H₁₄N₄O | |

| Molecular Weight | 278.31 g/mol | |

| Chemical Class | Monoazo Dye | |

| Physical Appearance | Greenish-yellow to light brown powder |

Physicochemical Data

The following table outlines the key quantitative physicochemical properties of this compound. These values are critical for understanding its behavior in various applications and experimental settings.

| Property | Value | Conditions | Source(s) |

| Melting Point | 140 - 157 °C | Atmospheric Pressure | |

| Heat Resistance (in PS) | 260 °C | - | |

| Light Fastness (in PS) | 5 - 6 (on a scale of 1-8) | - | |

| Water Solubility | Insoluble (<1.0% max) | 20 °C | |

| Acid Resistance | 4 (on a scale of 1-5) | 5% HCl | |

| Alkali Resistance | 4 (on a scale of 1-5) | 5% Na₂CO₃ |

Solubility Profile in Organic Solvents

This compound is characterized by its solubility in a range of organic solvents, a key property for its application as a solvent dye.

| Solvent | Solubility (g/L) | Temperature |

| Dichloromethane | 217.8 | 20 °C |

| Methylbenzene | 68.2 | 20 °C |

| Butyl Acetate | 28.5 | 20 °C |

| Acetone | 17.3 | 20 °C |

| Ethyl Alcohol | 4.8 | 20 °C |

| Carbon Tetrachloride | Soluble | Not specified |

| Chloroform | Soluble | Not specified |

Data compiled from multiple sources.

Reactivity and Stability

-

Thermal Stability: The dye exhibits good heat resistance, particularly in plastics like polystyrene, where it is stable up to 260°C.

-

Chemical Stability: It is stable under standard storage conditions.

-

Reactivity with Acids: In the presence of concentrated sulfuric acid, this compound exhibits a distinct color change, initially turning a greenish-yellow, which then transitions to an orange-yellow upon dilution, eventually forming a yellow precipitate. It shows slight solubility in hot concentrated hydrochloric acid, resulting in an orange color.

-

Reactivity with Bases: The dye is slightly soluble in a hot 5% sodium hydroxide (B78521) solution, appearing yellow.

-

Incompatibilities: It is incompatible with strong oxidizing agents.

Synthesis Pathway

The industrial synthesis of this compound is a well-established process involving a diazo coupling reaction. The fundamental steps are the diazotization of an aromatic amine followed by coupling with a suitable coupling component.

Synthesis Workflow

The synthesis of this compound involves two primary stages:

-

Diazotization of Aniline: Aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, to form the final azo dye molecule.

References

Solvent Yellow 16 molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and physicochemical properties of Solvent Yellow 16, a synthetic monoazo dye. The information is curated for researchers and professionals in scientific fields requiring detailed chemical data.

Core Molecular Identity

This compound, also known by synonyms such as Sudan Yellow 3G and C.I. 12700, is a pyrazolone-based azo dye.[1][2] Its chemical identity is defined by a specific molecular structure and formula, which dictates its physical and chemical behaviors.

Molecular Structure and Formula

The molecular structure of this compound consists of a phenylazo group attached to a methyl-phenyl-pyrazolone core. Its systematic IUPAC name is 3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5(4H)-one.[1] The dye belongs to the single azo class of compounds.[3][4]

The chemical formula for this compound is C₁₆H₁₄N₄O . This corresponds to a molecular weight of approximately 278.31 g/mol .

Molecular Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 4314-14-1 |

| C.I. Number | 12700 |

| Molecular Formula | C₁₆H₁₄N₄O |

| Molecular Weight | 278.31 g/mol |

| IUPAC Name | 3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5(4H)-one |

| Synonyms | Sudan Yellow 3G, Solvent Yellow 3G, Transparent Yellow 3GR, Oil Yellow 205, Fat Yellow 3G |

Physicochemical Properties

The utility of this compound in various applications is determined by its physical and chemical properties. It is characterized as a greenish-yellow powder or an orange to yellow solid.

Quantitative Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 153 - 160 °C | |

| Density | 0.37 - 1.23 g/cm³ | |

| Light Fastness | Good (Grade 6-7 on a scale of 1-8) |

| Heat Resistance | Stable up to 268 °C (in Polystyrene) | |

Solubility Profile at 20°C

| Solvent | Solubility (g/L) |

|---|---|

| Dichloromethane | 217.8 |

| Methylbenzene | 68.2 |

| Butyl acetate | 28.5 |

| Acetone | 17.3 |

| Ethyl alcohol | 4.0 |

Data sourced from Xcolor Pigment.

The dye is also reported to be soluble in carbon tetrachloride and insoluble in water and benzene.

Experimental Protocols

General Manufacturing Process

The industrial synthesis of this compound is achieved through a two-step chemical process involving diazotization followed by an azo coupling reaction.

Methodology:

-

Diazotization of Aniline (B41778): Aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. This reaction converts the primary aromatic amine group of aniline into a diazonium salt.

-

Azo Coupling: The resulting aniline diazonium salt is then reacted with the coupling agent, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. The coupling reaction occurs at the active methylene (B1212753) group of the pyrazolone (B3327878) ring, forming the characteristic azo (-N=N-) bridge that links the two aromatic structures. This final step yields the this compound molecule.

-

Isolation: The product is subsequently filtered and dried to yield the final dye powder.

Below is a diagram illustrating the logical workflow of the synthesis process.

Caption: Synthesis workflow for this compound.

Applications

This compound is primarily utilized as a colorant in a wide range of materials. Its good solubility in organic solvents and thermal stability make it suitable for coloring plastics (such as polystyrene, ABS, and PMMA), resins, transparent lacquers, printing inks, and aluminum foil. It has also been used in cosmetics.

References

In-Depth Technical Guide: Spectroscopic Data of CAS Number 4314-14-1 (Solvent Yellow 16)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the compound with CAS number 4314-14-1, chemically identified as 3-methyl-1-phenyl-4-(phenylazo)-5-pyrazolone. Commercially known as Solvent Yellow 16 or C.I. 12700, this substance is a monoazo dye.[1][2][3] While primarily used as a colorant in various materials such as plastics, inks, and cosmetics, a thorough understanding of its spectroscopic properties is crucial for quality control, analytical method development, and safety assessments.[4][5] This document summarizes the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with general experimental protocols for their acquisition.

Chemical Structure and Properties

-

Chemical Name: 3-methyl-1-phenyl-4-(phenylazo)-5-pyrazolone

-

Synonyms: this compound, C.I. 12700, Sudan Yellow 3G

-

Molecular Formula: C₁₆H₁₄N₄O

-

Molecular Weight: 278.31 g/mol

-

Appearance: Yellow to orange powder

Spectroscopic Data

A complete set of publicly available, peer-reviewed spectroscopic data for this compound is not readily found in a single source. The following tables are compiled from typical values for similar azo dye structures and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 2.4 | s | 3H | Methyl protons (-CH₃) |

| ~ 7.2 - 7.6 | m | 10H | Aromatic protons (2 x -C₆H₅) |

| ~ 14-16 | br s | 1H | Intramolecularly hydrogen-bonded proton (enol or hydrazone tautomer) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 15 | -CH₃ |

| ~ 115 - 140 | Aromatic carbons (-C₆H₅) |

| ~ 145 | Carbon involved in azo linkage (-C=N-) |

| ~ 155 | Pyrazolone C=N |

| ~ 160 | Pyrazolone C=O |

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~ 2950 - 2850 | Weak | Aliphatic C-H stretching (-CH₃) |

| ~ 1670 | Strong | C=O stretching (pyrazolone ring) |

| ~ 1600, 1490, 1450 | Medium-Strong | Aromatic C=C stretching |

| ~ 1550 | Medium | N=N stretching (azo group) |

| ~ 1350 | Medium | C-N stretching |

| ~ 750, 690 | Strong | Aromatic C-H bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 278 | High | [M]⁺ (Molecular ion) |

| 201 | Medium | [M - C₆H₅]⁺ |

| 105 | High | [C₆H₅CO]⁺ |

| 93 | Medium | [C₆H₅N₂]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not widely published. However, the following are general methodologies applicable to this type of compound.

NMR Spectroscopy

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the dye.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-16 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Apply appropriate pulse sequences to obtain a high-resolution spectrum.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

FT-IR Spectroscopy

Protocol:

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the dye with dry KBr powder and press it into a thin, transparent disk. Alternatively, for soluble samples, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry

Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile and thermally stable compounds and provides detailed fragmentation patterns. For less stable compounds, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be used.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Record the mass spectrum, showing the relative abundance of each ion detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Solvent Yellow 16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing process for Solvent Yellow 16 (C.I. 12700), a monoazo dye. The information compiled herein details the chemical reactions, experimental procedures, and key data points relevant to its laboratory-scale synthesis and potential manufacturing scale-up.

Overview of this compound

This compound, also known as Sudan Yellow 3G or C.I. 12700, is a yellow azo dye with the chemical formula C₁₆H₁₄N₄O.[1] It finds applications as a colorant in various materials, including plastics, resins, transparent lacquers, and printing inks.[2][3] The synthesis of this compound is a classic example of diazo coupling, a fundamental reaction in dye chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5(4H)-one[1] |

| C.I. Name | This compound, 12700[2] |

| CAS Number | 4314-14-1 |

| Molecular Formula | C₁₆H₁₄N₄O |

| Molecular Weight | 278.31 g/mol |

| Appearance | Yellow powder |

| Melting Point | 155 °C |

| Solubility | Soluble in ethanol (B145695) and carbon tetrachloride |

Synthesis Pathway

The synthesis of this compound is a two-step process:

-

Diazotization of Aniline: Aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a benzenediazonium (B1195382) salt.

-

Azo Coupling: The resulting benzenediazonium salt is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in a coupling reaction to yield the final product, this compound.

The overall reaction is depicted in the following diagram:

Caption: Overall synthesis pathway of this compound.

Experimental Protocols

Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Coupling Component)

Reaction: Phenylhydrazine (B124118) reacts with ethyl acetoacetate (B1235776) to form the pyrazolone ring.

Caption: Synthesis of the pyrazolone coupling component.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Phenylhydrazine | 108.14 | 10.81 g | 0.1 |

| Ethyl acetoacetate | 130.14 | 13.01 g | 0.1 |

| Glacial Acetic Acid | 60.05 | 20 mL | - |

| Ethanol | 46.07 | As needed | - |

| Water | 18.02 | As needed | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylhydrazine (10.81 g, 0.1 mol) and glacial acetic acid (20 mL).

-

Slowly add ethyl acetoacetate (13.01 g, 0.1 mol) to the mixture while stirring.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Allow the mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water (200 mL) with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

-

Dry the purified product in a desiccator. The expected yield is typically high for this condensation reaction.

Synthesis of this compound

Experimental Workflow:

References

A Comprehensive Technical Guide to the Solubility Profile of Solvent Yellow 16 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of Solvent Yellow 16, a synthetic dye used in various industrial and research applications.[1][2] Understanding the solubility of this compound in different organic solvents is critical for its effective use in formulation, quality control, and various analytical procedures.

Core Properties of this compound

This compound, also known by its Colour Index name C.I. 12700, is a monoazo dye.[3][4] It typically appears as a greenish-yellow powder.[5] This dye is known for its good heat and light resistance, contributing to its use in coloring plastics, resins, transparent paints, printing inks, and aluminum foil.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data at a standard temperature of 20°C. This data is crucial for selecting appropriate solvents for stock solution preparation, purification, and various application processes.

| Organic Solvent | Chemical Formula | Solubility at 20°C (g/L) |

| Dichloromethane | CH₂Cl₂ | 217.8 |

| Methylbenzene | C₇H₈ | 68.2 |

| Butyl Acetate | C₆H₁₂O₂ | 28.5 |

| Acetone | C₃H₆O | 17.3 |

| Ethyl Alcohol | C₂H₅OH | 4.8 |

Note: The data presented above is compiled from publicly available resources for reference purposes.

Experimental Protocols for Solubility Determination

The following is a representative, detailed methodology for the quantitative determination of this compound solubility in organic solvents. This protocol is based on the widely accepted "flask method," suitable for substances with solubilities above 10⁻² g/L, and incorporates principles from standardized guidelines like OECD 105.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Principle: An excess amount of the solid dye is agitated with the solvent in a sealed flask at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dye in the clear supernatant is determined using a suitable analytical method, such as UV-Visible spectrophotometry.

Materials and Equipment:

-

This compound (analytical standard)

-

Organic solvents (analytical or HPLC grade)

-

Volumetric flasks and pipettes

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

-

UV-Visible Spectrophotometer

-

Quartz or glass cuvettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 100 mg/L).

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25 mg/L).

-

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Using one of the standard solutions, scan the UV-Visible spectrum over a relevant wavelength range to identify the λmax, which is the wavelength at which this compound exhibits its maximum absorbance in the specific solvent.

-

-

Generation of Calibration Curve:

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of each standard solution, using the pure organic solvent as a blank.

-

Plot a graph of absorbance versus concentration for the standard solutions. This will serve as the calibration curve.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linear relationship.

-

-

Equilibration (Saturation):

-

Add an excess amount of this compound to several flasks containing a known volume of the organic solvent. The excess solid should be clearly visible.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 20°C).

-

Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary tests can be conducted to determine the minimum time required to achieve a constant concentration.

-

-

Sample Preparation and Analysis:

-

After the equilibration period, allow the flasks to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.

-

To further separate any suspended particles, centrifuge an aliquot of the suspension at a controlled temperature.

-

Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a solvent-compatible syringe filter to remove any remaining undissolved microparticles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration into the linear range of the previously generated calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of dye solubility using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

References

In-depth Technical Guide: Photophysical Characteristics of C.I. 12700

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 12700, also known by its common names Solvent Yellow 16 and Sudan Yellow 3G, is a synthetic monoazo dye belonging to the pyrazolone (B3327878) class of compounds.[1][2][3][4] Its chemical name is 3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5(4H)-one.[3] With the CAS Registry Number 4314-14-1, this yellow powder is primarily utilized as a colorant in various industries, including cosmetics, plastics, and inks. While not traditionally a focus in drug development, a thorough understanding of its photophysical properties is crucial for any potential application in biomedical research, sensing, or as a reference compound. This guide provides a comprehensive overview of the available data on the photophysical characteristics of C.I. 12700, details experimental protocols for their determination, and presents logical workflows for its characterization.

Core Photophysical Data

The photophysical properties of dyes are highly dependent on their molecular structure and the surrounding environment, particularly the solvent. C.I. 12700, as a pyrazolone azo dye, is known to exhibit solvatochromism, where its absorption and emission spectra shift in response to the polarity of the solvent.

Quantitative Photophysical Parameters

Comprehensive quantitative data for C.I. 12700 is sparse in the available literature. The following table summarizes the known values. It is important to note that the fluorescence quantum yield is reported to be very low, suggesting that non-radiative decay processes are the dominant pathways for de-excitation.

| Parameter | Value | Solvent | Citation |

| Emission Maximum (λem) | 521 nm | Water | |

| Fluorescence Quantum Yield (Φf) | ~10-3 | Not Specified | |

| Fluorescence Lifetime (τf) | Not Reported | - | |

| Absorption Maximum (λabs) | Not Reported | - |

Experimental Protocols

Detailed experimental protocols for the photophysical characterization of C.I. 12700 are not explicitly available. However, based on standard methodologies for similar dyes, the following protocols can be applied.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the wavelength of maximum absorption (λabs) of C.I. 12700.

Methodology:

-

Solution Preparation: Prepare a stock solution of C.I. 12700 in a high-purity solvent (e.g., ethanol, methanol, DMSO). From the stock solution, prepare a series of dilutions to determine a concentration that yields an absorbance value between 0.1 and 1.0 at the λabs to ensure adherence to the Beer-Lambert law.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample preparation. Place the cuvette in the reference and sample holders to record a baseline spectrum.

-

Sample Measurement: Replace the blank in the sample holder with a cuvette containing the C.I. 12700 solution.

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 300-700 nm). The wavelength at which the highest absorbance is recorded is the λabs.

Fluorescence Spectroscopy

This technique is used to determine the emission spectrum and the wavelength of maximum emission (λem) of C.I. 12700.

Methodology:

-

Solution Preparation: Prepare a dilute solution of C.I. 12700 in the desired solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Excitation: Excite the sample at its absorption maximum (λabs) or another suitable wavelength within its absorption band.

-

Data Acquisition: Record the emission spectrum by scanning the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., λexc + 20 nm to 800 nm). The wavelength at which the highest fluorescence intensity is observed is the λem.

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to C.I. 12700.

-

Solution Preparation: Prepare solutions of both the standard and C.I. 12700 in the same solvent. The absorbance of both solutions at the excitation wavelength must be identical and kept below 0.1.

-

Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

where:

-

Φf,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive method for its determination.

Methodology:

-

Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., picosecond laser diode), a sensitive detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of C.I. 12700.

-

Data Acquisition: The sample is excited by the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

-

Data Analysis: The fluorescence lifetime is determined by fitting the decay curve to an exponential function.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the photophysical characterization of a dye such as C.I. 12700.

References

An In-depth Technical Guide to the Thermal Properties of Solvent Yellow 16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and melting point of C.I. Solvent Yellow 16 (CAS No. 4314-14-1). The following sections detail the key thermal characteristics, standardized methodologies for their determination, and visual workflows to elucidate the experimental processes.

Thermal Properties of this compound

This compound, a monoazo dye, is utilized in the coloration of various materials, including plastics, resins, and transparent paints.[1][2] Its performance and stability in these applications are intrinsically linked to its thermal properties, notably its melting point and thermal stability.

Melting Point

The melting point of a substance is a critical physical property, indicating the temperature at which it transitions from a solid to a liquid state. For this compound, various sources report a range of melting points, which is common for commercial dyes due to variances in purity and crystalline structure. The reported values are summarized in Table 1.

Table 1: Reported Melting Point of this compound

| Melting Point (°C) | Source Citation |

| 160 | [3] |

| 159 (Min) | [4] |

| 157 | [5] |

| 155 | |

| 140 |

This range suggests that for precise applications, the melting point should be determined empirically for the specific batch of dye being used. Differential Scanning Calorimetry (DSC) is the standard method for this determination.

Thermal Stability

Table 2: Reported Heat Resistance of this compound

| Heat Resistance (°C) | Polymer Matrix | Source Citation |

| 270 | Not Specified | |

| 268 | Polystyrene (PS) | |

| 260 | Polystyrene (PS) |

These values indicate that this compound maintains its integrity at temperatures significantly above its melting point, making it suitable for processing in various engineering plastics. The definitive assessment of its thermal stability is conducted using Thermogravimetric Analysis (TGA).

Experimental Protocols

The following sections describe standardized methodologies for determining the melting point and thermal stability of powdered substances like this compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a precise method for determining the melting point and heat of fusion. The protocol is generally based on standards such as ISO 11357 and ASTM D3418.

Protocol:

-

Calibration: Calibrate the DSC instrument's temperature and heat flow using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

-

Reference Pan: Prepare an identical empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled, linear rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 200°C).

-

-

Data Analysis: Record the heat flow versus temperature. The melting point is determined as the onset temperature or the peak temperature of the endothermic event corresponding to melting. The area under the peak is used to calculate the enthalpy of fusion.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of materials, following standards like ASTM E2550.

Protocol:

-

Calibration: Perform mass and temperature calibrations on the TGA instrument according to the manufacturer's specifications.

-

Sample Preparation: Place an accurately weighed sample of this compound (typically 10-15 mg) into a tared TGA crucible (e.g., ceramic or platinum).

-

Instrument Setup: Place the crucible onto the TGA's high-precision balance within the furnace.

-

Atmosphere Control: Purge the furnace with a controlled atmosphere. For thermal stability, an inert atmosphere (e.g., nitrogen at 20-50 mL/min) is typically used to study decomposition without oxidation.

-

Thermal Program:

-

Equilibrate the furnace at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant linear rate (e.g., 10°C/min or 20°C/min) through its decomposition range, up to a final temperature (e.g., 800°C).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots percent weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

Logical Relationship of Thermal Events

The thermal behavior of this compound follows a logical progression as temperature increases. Initially stable in its solid form, it absorbs energy until it reaches its melting point, undergoing a phase transition to a liquid. As a liquid, it remains stable for a significant temperature range before the onset of thermal decomposition, where covalent bonds break, leading to mass loss.

References

Health and Safety in Handling Solvent Yellow 16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations essential for the proper handling of Solvent Yellow 16 (C.I. 12700). The following sections detail the toxicological properties, potential metabolic pathways, and recommended safety protocols to ensure a secure working environment.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data available for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)-3H-pyrazol-3-one | [1][2][3] |

| CAS Number | 4314-14-1 | [4] |

| Molecular Formula | C₁₆H₁₄N₄O | [4] |

| Molecular Weight | 278.31 g/mol | |

| Appearance | Yellow powder | |

| Melting Point | 157 °C | |

| Water Solubility | Insoluble | |

| Log P (Octanol/Water) | 5.22 |

Table 2: Mammalian Toxicity Data for this compound

| Test | Species | Route | Value | Classification | Reference |

| Acute Oral Toxicity (LD₀) | Rat (female) | Oral | >= 15,000 mg/kg bw | Not Classified |

Table 3: Ecotoxicity Data for this compound

| Test | Species | Duration | Value | Endpoint | Reference |

| Acute Immobilization | Daphnia magna | 48 hours | > 100 mg/L | EC₅₀ | |

| Growth Inhibition | Desmodesmus subspicatus | 72 hours | 1 mg/L | NOEC |

Hazard Identification and Safe Handling

This compound is a combustible dust and may cause irritation to the skin, eyes, and respiratory tract. It is harmful if swallowed. Due to its classification as an azo dye, there are concerns regarding its potential for metabolic activation into hazardous compounds.

Personal Protective Equipment (PPE) and Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.

-

Eye Protection: Tightly fitting safety goggles are mandatory to prevent eye contact.

-

Skin Protection: Chemical-resistant gloves and a lab coat or protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: In cases of insufficient ventilation or when dust is generated, a NIOSH-approved respirator is necessary.

Handling and Storage

-

Avoid the formation of dust and aerosols.

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

-

Wash hands thoroughly after handling.

First Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse eyes with water for at least 15 minutes. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Potential Metabolic Activation and Toxicological Concerns

A significant health consideration for azo dyes like this compound is their potential for metabolic activation. While the parent compound may have low toxicity, its metabolites can be hazardous.

The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-). This biotransformation is primarily carried out by azoreductases produced by the intestinal microbiota and, to a lesser extent, by liver enzymes. This process breaks the dye into its constituent aromatic amines.

For this compound, this cleavage is predicted to yield aniline (B41778) and 3-methyl-1-phenyl-1H-pyrazol-5-amine. Aniline is a known hazardous substance with the potential for carcinogenicity. The toxicity of 3-methyl-1-phenyl-1H-pyrazol-5-amine is less well-characterized but warrants caution.

Signaling Pathway of Azo Dye Metabolism

Caption: Metabolic pathway of this compound.

Experimental Protocols

The following sections outline the standardized methodologies for key toxicological assessments, based on OECD guidelines.

General Experimental Workflow for Toxicity Testing

Caption: General workflow for in vivo/in vitro toxicity studies.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically, young adult female rats are used.

-

Procedure:

-

A single animal is dosed at a starting dose level (e.g., 300 mg/kg or 2000 mg/kg) based on available information.

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, four additional animals are dosed sequentially at the same level.

-

If the initial animal dies, the next animal is dosed at a lower fixed dose level.

-

This sequential dosing continues until a dose that causes evident toxicity but no mortality is identified, or no effect is seen at the highest dose, or mortality is observed at the lowest dose.

-

-

Endpoint: The test allows for the classification of the substance into a GHS category for acute oral toxicity.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

A small area of the animal's fur is clipped.

-

0.5 g of the test substance (moistened if solid) is applied to the skin under a gauze patch.

-

The patch is secured with a semi-occlusive dressing for 4 hours.

-

After the exposure period, the patch and any residual substance are removed.

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

-

Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the irritation potential.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

A single dose of 0.1 g of the solid substance is instilled into the conjunctival sac of one eye of the animal.

-

The other eye remains untreated and serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Lesions of the cornea, iris, and conjunctiva are scored.

-

-

Endpoint: The substance is classified based on the severity and reversibility of the observed eye lesions.

Aquatic Toxicity - Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

-

Objective: To determine the acute toxicity of a substance to Daphnia magna.

-

Test Organisms: Young daphnids (<24 hours old).

-

Procedure:

-

Daphnids are exposed to a range of concentrations of the test substance for 48 hours.

-

The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Immobilization is defined as the inability to swim after gentle agitation of the test vessel.

-

-

Endpoint: The EC₅₀ (the concentration that causes immobilization in 50% of the daphnids) at 48 hours is calculated.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

-

Objective: To assess the effect of a substance on the growth of freshwater algae.

-

Test Organisms: Typically, an exponentially growing culture of a green alga such as Pseudokirchneriella subcapitata or Desmodesmus subspicatus.

-

Procedure:

-

Algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours.

-

The cultures are maintained under constant illumination and temperature.

-

Algal growth is measured at 24, 48, and 72 hours, typically by cell counts or another measure of biomass.

-

-

Endpoint: The inhibition of growth is determined, and the EC₅₀ (concentration causing a 50% reduction in growth) and/or the NOEC (No Observed Effect Concentration) are calculated.

Conclusion

While this compound exhibits low acute oral toxicity in mammalian studies, its potential for skin, eye, and respiratory irritation necessitates careful handling and the use of appropriate personal protective equipment. The primary toxicological concern stems from its nature as an azo dye and the potential for metabolic activation into hazardous aromatic amines, including aniline. Researchers and laboratory personnel must adhere to the recommended safety protocols to mitigate the risks associated with handling this compound. Further research into the specific mutagenic and carcinogenic potential of this compound and its metabolites is warranted to provide a more complete toxicological profile.

References

Commercial names and suppliers of Solvent Yellow 16

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Solvent Yellow 16 is a monoazo dye soluble in various organic solvents. Its chemical structure and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4314-14-1 | |

| C.I. Name | This compound | |

| C.I. Number | 12700 | |

| Molecular Formula | C₁₆H₁₄N₄O | |

| Molecular Weight | 278.31 g/mol | |

| Appearance | Greenish-yellow to yellow powder | |

| Melting Point | 155-160 °C | |

| Solubility | Soluble in ethanol (B145695), acetone, and other organic solvents. Insoluble in water. | |

| Heat Resistance (in PS) | Up to 268 °C |

Commercial Names and Suppliers

This compound is marketed under a variety of commercial names. The following table lists some of the common trade names and known suppliers.

| Commercial Name | Supplier(s) |

| Transparent Yellow 3G | Hangzhou Epsilon Chemical Co., Ltd. |

| Sudan Yellow 146 | BASF |

| Fat Yellow 3G | Clariant |

| Oil Yellow 16 AG | PSC |

| Waxol Yellow 4R | SI |

| Bestoil Yellow 3GP | FastColours LLP |

| Amaplast Yellow 2GH | Color-Chem |

| Keyplast Yellow 2GC | Keystone Aniline Corporation |

| Polysolve Yellow 16 | Polysolve Inc. |

This list is not exhaustive and represents a selection of known suppliers.

Industrial Applications

The primary applications of this compound are in the coloration of various materials, including:

-

Plastics: Polystyrene (PS), High Impact Polystyrene (HIPS), Acrylonitrile Butadiene Styrene (ABS), Polycarbonate (PC), Polyvinyl Chloride (PVC), Polymethyl Methacrylate (PMMA), and Styrene Acrylonitrile (SAN).

-

Inks: Printing inks.

-

Coatings: Transparent paints and lacquers.

-

Other Materials: Aluminum foil, resins, and cosmetics.

Potential Research Applications and Methodologies

While specific, validated experimental protocols for this compound in biological research are not prevalent in published literature, its properties as a fat-soluble (lysochrome) dye suggest potential utility in lipid staining. The "Yellowsolve" methods, which utilize a yellow dye in a non-aqueous solvent to stain collagen, provide a conceptual framework for a potential staining workflow.

Inferred General Protocol for Lipid Staining (Hypothetical)

The following is a generalized, hypothetical protocol for staining lipids in tissue sections, based on the principles of lysochrome staining. It is crucial to note that this protocol is not derived from a specific validated publication for this compound and would require significant optimization and validation.

Materials:

-

Frozen or paraffin-embedded tissue sections

-

This compound

-

Anhydrous solvent (e.g., absolute ethanol, 2-ethoxy-ethanol)

-

Differentiating solution (e.g., 70% ethanol)

-

Aqueous mounting medium

-

Microscope slides and coverslips

Procedure:

-

Deparaffinization and Rehydration (for paraffin (B1166041) sections):

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%).

-

Rinse with distilled water.

-

-

Staining:

-

Prepare a saturated solution of this compound in an anhydrous solvent.

-

Dehydrate the sections completely through a graded series of ethanol (70%, 95%, 100%).

-

Immerse the slides in the this compound staining solution. Incubation time will need to be determined empirically.

-

-

Differentiation:

-

Briefly rinse the slides in a differentiating solution (e.g., 70% ethanol) to remove excess stain.

-

-

Counterstaining (Optional):

-

A nuclear counterstain like Hematoxylin can be used to visualize cell nuclei.

-

-

Mounting:

-

Rinse with distilled water.

-

Mount the coverslip with an aqueous mounting medium.

-

Expected Results: Lipid droplets would be expected to stain a vibrant yellow-green.

Diagrams

Chemical Synthesis of this compound

The synthesis of this compound is a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction.

Caption: Synthesis pathway of this compound.

General Workflow for Industrial Application

The following diagram illustrates a simplified workflow for the application of this compound in the plastics industry.

Caption: Industrial workflow for coloring plastics with this compound.

Conclusion

This compound is a well-characterized industrial colorant with a broad range of applications in manufacturing. Its chemical properties, particularly its solubility in non-polar solvents, suggest a potential, albeit underexplored, role in specialized histological staining, such as for lipids. However, the lack of established and validated protocols in the scientific literature necessitates that any research application of this dye be preceded by rigorous in-house validation and optimization. Researchers interested in utilizing this compound for biological staining should consider the general principles of lysochrome staining as a starting point for method development.

References

Methodological & Application

Application Notes and Protocols for Solvent Yellow 16 in Printing Inks

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Solvent Yellow 16 (C.I. 12700) in printing ink formulations. This document outlines the dye's key properties, provides detailed experimental protocols for its evaluation, and offers guidance on formulation and troubleshooting.

Introduction to this compound

This compound, also known as Sudan Yellow 3G, is a monoazo dye characterized by its brilliant greenish-yellow hue.[1][2] It is soluble in various organic solvents, making it a suitable colorant for solvent-based printing inks.[1][3][4] Its good heat and light resistance also contribute to its applicability in the printing industry.

Physicochemical Properties and Performance Data

A summary of the key quantitative data for this compound is presented in the tables below. This information is crucial for formulating stable and high-performance printing inks.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | |

| CAS Number | 4314-14-1 | |

| Molecular Formula | C₁₆H₁₄N₄O | |

| Molecular Weight | 278.31 g/mol | |

| Appearance | Greenish-yellow powder | |

| Melting Point | 155 - 160 °C |

Table 2: Solubility of this compound in Common Organic Solvents at 20°C

| Solvent | Solubility (g/L) | Reference |

| Acetone | 17.3 | |

| Butyl Acetate | 28.5 | |

| Methylbenzene | 68.2 | |

| Dichloromethane | 217.8 | |

| Ethyl Alcohol | 4.0 |

Table 3: Performance Characteristics of this compound

| Performance Metric | Rating/Value | Test Conditions/Notes | Reference |

| Lightfastness (in PS) | 6-7 (on a 1-8 scale) | 8 is superior | |

| Heat Resistance (in PS) | 268 °C | - | |

| Recommended Dosage (Transparent applications) | 0.025% | In Polystyrene (PS) | |

| Recommended Dosage (Non-transparent applications) | 0.05% | In Polystyrene (PS) |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the performance of this compound in a printing ink formulation.

Protocol for Ink Formulation

This protocol outlines a general procedure for incorporating this compound into a solvent-based printing ink. The specific components and their ratios will vary depending on the printing process (e.g., flexography, gravure) and the substrate.

Materials:

-

This compound dye

-

Binder/Resin (e.g., nitrocellulose, polyamide, polyurethane)

-

Solvent system (e.g., ethanol (B145695), ethyl acetate, isopropanol)

-

Additives (e.g., plasticizers, waxes, slip agents)

-

High-speed mixer or shaker

-

Viscometer

-

Grindometer

Procedure:

-

Binder Dissolution: Dissolve the chosen binder/resin in the selected solvent system under agitation until a homogenous solution is formed.

-

Dye Incorporation: Gradually add the pre-weighed this compound powder to the binder solution while continuously mixing. The concentration of the dye will depend on the desired color strength, typically ranging from 1% to 8% by weight of the final ink formulation.

-

Dispersion: Continue mixing at high speed for a predetermined time (e.g., 30-60 minutes) to ensure complete dissolution and uniform dispersion of the dye.

-

Additive Addition: Introduce any required additives to the ink formulation and mix until fully incorporated.

-

Quality Control:

-

Measure the viscosity of the ink using a viscometer and adjust with solvent if necessary to meet the specifications for the intended printing process.

-

Assess the degree of dispersion using a grindometer.

-

Produce a drawdown or print proof on the target substrate to evaluate color and print quality.

-

Protocol for Lightfastness Testing (Adapted from ISO 12040)

This protocol describes an accelerated method for assessing the lightfastness of a printed ink sample containing this compound.

Materials:

-

Printed sample with this compound ink

-

Blue Wool Standard reference card (ISO 105-B01)

-

Xenon arc lamp apparatus with a filtered light source simulating daylight (as specified in ISO 12040)

-

Opaque masks

-

Grey scale for assessing color change (ISO 105-A02)

Procedure:

-

Sample Preparation: Mount the printed sample and the Blue Wool Standard card on a sample holder. Cover a portion of both the sample and the standard with an opaque mask to serve as an unexposed reference.

-

Exposure: Place the sample holder in the xenon arc lamp apparatus. Expose the samples to the filtered light under controlled conditions of temperature and humidity as specified in ISO 12040.

-

Evaluation: Periodically inspect the printed sample and the Blue Wool Standards. The test is complete when the color difference between the exposed and unexposed parts of the printed sample corresponds to a rating of 3 on the grey scale.

-

Rating: Compare the fading of the printed sample to the fading of the Blue Wool Standards. The lightfastness rating is the number of the Blue Wool strip that shows a similar degree of fading.

Protocol for Migration Testing

For applications where the printed material may come into contact with food, migration testing is crucial. This protocol provides a general guideline for conducting a migration test. Specific conditions and food simulants should be chosen based on the intended use and relevant regulations (e.g., EU Regulation 10/2011).

Materials:

-

Printed substrate with this compound ink

-

Food simulant(s) appropriate for the intended food type (e.g., 10% ethanol for aqueous foods, 50% ethanol for fatty foods, or olive oil)

-

Migration cell

-

Incubator or oven for controlled temperature exposure

-

Analytical instrumentation for quantifying the migrated dye (e.g., High-Performance Liquid Chromatography - HPLC)

Procedure:

-

Sample Preparation: Cut a piece of the printed substrate to the required size for the migration cell.

-

Cell Assembly: Place the printed sample in the migration cell, ensuring that the printed side is in contact with the food simulant.

-

Exposure: Fill the cell with the chosen food simulant and seal it. Place the cell in an incubator or oven at a specified temperature and for a specific duration that simulates the intended use conditions (e.g., 10 days at 40°C).

-

Analysis: After the exposure period, remove the food simulant from the cell. Analyze the simulant using a validated analytical method, such as HPLC, to determine the concentration of this compound that has migrated from the print.

-

Compliance Check: Compare the migration level to the specific migration limit (SML) set by the relevant regulatory bodies.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the application of this compound in printing inks.

References

Application of Solvent Yellow 16 in Transparent Paints and Lacquers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 16, a monoazo dye, is a versatile colorant utilized in a variety of applications, including the coloration of plastics, printing inks, and aluminum foil.[1][2][3] Its excellent solubility in organic solvents and inherent transparency make it a suitable candidate for use in transparent paints and lacquers, where maintaining the clarity of the coating is paramount. This document provides detailed application notes and protocols for the incorporation and evaluation of this compound in transparent coating systems.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in transparent coatings.

Chemical and Physical Properties

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| CAS Number | 4314-14-1 | [1] |

| Molecular Formula | C₁₆H₁₄N₄O | |

| Molecular Weight | 278.31 g/mol | |

| Appearance | Greenish-yellow powder | |

| Melting Point | 140-155 °C | |

| Heat Resistance (in PS) | 260 °C | |

| Light Fastness (in PS) | 5-6 (on Blue Wool Scale) |

Solubility

The solubility of this compound in various organic solvents at 20°C is a key parameter for formulating compatible coating systems.

| Solvent | Solubility (g/L) | Reference |

| Acetone | 17.3 | |

| Butyl Acetate | 28.5 | |

| Methylbenzene (Toluene) | 68.2 | |

| Dichloromethane | 217.8 | |

| Ethyl Alcohol | 4.8 | |

| Carbon Tetrachloride | Soluble |

Experimental Protocols

Formulation of a Transparent Nitrocellulose Lacquer

This protocol outlines the preparation of a clear nitrocellulose-based lacquer and the incorporation of this compound.

Materials:

-

Nitrocellulose (1/2-second)

-

Ester Gum

-

Dibutyl Phthalate (B1215562) (Plasticizer)

-

Solvent Blend (e.g., Ethyl Acetate, Butyl Acetate, Toluene, Ethanol)

-

This compound

Equipment:

-

Laboratory stirrer with variable speed control

-

Beakers and graduated cylinders

-

Analytical balance

Procedure:

-

Binder Solution Preparation:

-

In a beaker, combine the chosen solvent blend. A typical starting point could be a mixture of esters, alcohols, and aromatic hydrocarbons.

-

While stirring, slowly add the nitrocellulose to the solvent blend. Continue stirring until the nitrocellulose is completely dissolved.

-

Add the ester gum and dibutyl phthalate to the solution and continue stirring until a clear, homogeneous binder solution is obtained.

-

-

Dye Incorporation:

-

In a separate container, weigh the desired amount of this compound. For a transparent finish, a concentration of 0.025% (w/w) based on the total formulation weight is recommended.

-

Add a small portion of the prepared binder solution to the this compound powder and mix to create a concentrated dye paste. This pre-dispersion step aids in uniform coloration.

-

Gradually add the dye paste to the main binder solution under continuous stirring.

-

Continue stirring for at least 30 minutes to ensure complete dissolution and uniform distribution of the dye.

-

-

Viscosity Adjustment and Filtration:

-

Adjust the viscosity of the final lacquer using the solvent blend to suit the intended application method (e.g., spraying, dipping).

-

Filter the colored lacquer through a fine mesh to remove any undissolved particles or impurities.

-

Formulation of a Transparent Acrylic Lacquer

This protocol provides a method for incorporating this compound into a clear acrylic lacquer.

Materials:

-

Acrylic Resin (e.g., Paraloid B-66)

-

Cellulose Acetate Butyrate (Flow agent)

-

Plasticizer (e.g., Phosflex T-BEP)

-

Solvent Blend (e.g., Methyl Ethyl Ketone, Acetone, Methyl Isobutyl Ketone)

-

This compound

Equipment:

-

High-speed disperser or laboratory stirrer

-

Beakers and graduated cylinders

-

Analytical balance

Procedure:

-

Solvent and Additive Pre-mix:

-

In a mixing vessel, combine the solvents (e.g., Methyl Ethyl Ketone, Acetone, Methyl Isobutyl Ketone).

-

With vigorous stirring, add the Cellulose Acetate Butyrate and stir until fully dissolved.

-

-

Resin and Dye Dissolution:

-

Slowly add the acrylic resin (Paraloid B-66) to the solvent mixture and continue to mix until the solution is clear and homogenous.

-

In a separate container, pre-disperse the required amount of this compound (e.g., 0.025% w/w) in a small amount of the solvent blend.

-

Add the dye pre-dispersion to the acrylic resin solution.

-

Add the plasticizer (Phosflex T-BEP) and any other desired surfactants or additives.

-

Continue mixing at a moderate speed for approximately 30-60 minutes to ensure complete dissolution of all components.

-

-

Final Adjustments:

-

Adjust the final solvent composition and viscosity as needed for the application.

-

Formulation of a Transparent Alkyd Enamel

This protocol describes the incorporation of this compound into a solvent-borne, air-drying alkyd enamel.

Materials:

-

Long Oil Alkyd Resin

-

Solvent Blend (e.g., White Spirit, Xylene)

-

Driers (e.g., Cobalt, Zirconium, Calcium octoate)

-

Anti-skinning agent

-

This compound

Equipment:

-

Laboratory mixer

-

Beakers, graduated cylinders

-

Analytical balance

Procedure:

-

Resin and Solvent Mixing:

-

In a mixing vessel, charge the alkyd resin.

-

Under slow agitation, add the solvent blend to reduce the viscosity of the resin. Solvents can constitute 20-40% of the total formulation weight.

-

-

Dye Incorporation:

-

Prepare a concentrated solution of this compound in a compatible solvent from the blend (e.g., Xylene).

-

Slowly add the concentrated dye solution to the thinned alkyd resin while stirring.

-

-

Additive Incorporation:

-

Add the driers and anti-skinning agent to the mixture in the recommended proportions.

-

Continue mixing for 15-20 minutes to ensure all components are thoroughly blended.

-

-

Final Quality Control:

-

Check the viscosity and color of the final enamel and adjust as necessary.

-

Performance Testing Protocols for Colored Transparent Coatings

After application and curing of the formulated transparent paint or lacquer containing this compound, a series of tests should be conducted to evaluate its performance.

| Test Parameter | Test Method(s) | Description |

| Transparency/Opacity | Visual comparison, Contrast Ratio Measurement | Visually assess the clarity of the coating over a patterned substrate. Quantitatively, measure the contrast ratio of the coating applied over black and white areas. |

| Gloss | Glossmeter (20°, 60°, 85°) | Measure the specular reflection from the coating surface at specified angles. |

| Color | Spectrophotometer (Lab* values) | Quantitatively measure the color of the coating to ensure consistency. |

| Adhesion | Cross-hatch Test (ASTM D3359), Pull-off Test (ASTM D4541) | Evaluate the bonding strength of the coating to the substrate. |

| Hardness | Pencil Hardness Test (ASTM D3363) | Determine the resistance of the coating to indentation and scratching. |

| Flexibility | Mandrel Bend Test (ASTM D522) | Assess the coating's ability to resist cracking upon bending. |

| Chemical Resistance | Spot/Rub Tests (ASTM D1308) | Evaluate the resistance of the coating to various chemicals (e.g., solvents, acids, alkalis). |

| Light Fastness | QUV Accelerated Weathering Tester | Expose the coated substrate to controlled cycles of UV light and moisture to simulate outdoor weathering and assess color change. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the application and testing of this compound in transparent coatings.

Logical Relationship of Components

The following diagram illustrates the logical relationship between the components of a transparent colored lacquer.

References

Application Notes and Protocols for Coloring Aluminum Foil with Solvent Yellow 16

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Solvent Yellow 16 as a dye for coloring aluminum foil. The information is intended to guide laboratory-scale experiments and small-scale production processes.

Introduction

This compound is a greenish-yellow oil-soluble dye belonging to the monoazo chemical family.[1][2] It is widely used in the coloring of various materials, including plastics, resins, transparent paints, printing inks, and aluminum foil.[2][3][4] Its popularity stems from its good heat resistance, light fastness, and bright, transparent color. When applied to aluminum foil, this compound can provide a vibrant, decorative, and functional finish.

The application of this compound to aluminum foil is typically achieved by dissolving the dye in a suitable organic solvent system, often in combination with a binder or resin, to create a dye solution or ink. This is then applied to the aluminum surface, and the solvent is evaporated, leaving a thin, colored film.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the dye's behavior in different solvent systems and under various processing conditions.

| Property | Value | References |

| C.I. Name | This compound | |

| CAS Number | 4314-14-1 | |

| Molecular Formula | C16H14N4O | |

| Appearance | Greenish-yellow powder | |

| Melting Point | 140-160 °C | |

| Heat Resistance (in PS) | 260 °C | |

| Light Fastness (in PS) | 5-6 (on a scale of 1-8) | |

| Acid Resistance | 4 (on a scale of 1-5) | |

| Alkali Resistance | 4 (on a scale of 1-5) |

Solubility of this compound

The solubility of this compound in various organic solvents is a critical parameter for formulating an effective dyeing solution. Table 2 provides solubility data at 20°C.

| Solvent | Solubility (g/L) | References |

| Acetone (B3395972) | 17.3 | |

| Butyl Acetate (B1210297) | 28.5 | |

| Methylbenzene (Toluene) | 68.2 | |

| Dichloromethane | 217.8 | |

| Ethyl Alcohol | 4.0 |

Experimental Protocols

The following protocols provide a step-by-step guide for coloring aluminum foil with this compound. These are general guidelines and may require optimization based on the specific substrate, equipment, and desired final properties.

Pre-treatment of Aluminum Foil

Proper surface preparation is crucial for achieving good adhesion and a uniform color finish. The smooth, non-absorbent surface of aluminum foil requires treatment to increase its surface energy and remove contaminants.

Objective: To clean and prepare the aluminum foil surface for dyeing.

Materials:

-

Aluminum foil

-

Degreasing agent (e.g., alkaline cleaner or a solvent like acetone or isopropanol)

-

Deionized water

-

Lint-free cloths or wipes

-

Optional: Corona treatment equipment

Protocol:

-

Degreasing:

-

Solvent Wipe: Thoroughly wipe the surface of the aluminum foil with a lint-free cloth soaked in acetone or isopropanol (B130326) to remove oils, grease, and other organic contaminants.

-

Alkaline Cleaning: Alternatively, immerse the aluminum foil in a mild alkaline cleaning solution according to the manufacturer's instructions. Rinse thoroughly with deionized water.

-

-

Drying: Ensure the aluminum foil is completely dry before proceeding. This can be achieved by air drying or using a gentle stream of warm, dry air.

-

Corona Treatment (Optional but Recommended): For enhanced adhesion, subject the cleaned and dried aluminum foil to corona treatment. This process uses a high-frequency electrical discharge to increase the surface tension of the foil.

Preparation of this compound Dye Solution

This protocol describes the preparation of a stock solution of this compound in a suitable solvent and binder system. The concentration of the dye and the choice of binder can be adjusted to achieve the desired color intensity and film properties.

Objective: To prepare a stable and effective dye solution for coloring aluminum foil.

Materials:

-

This compound powder

-